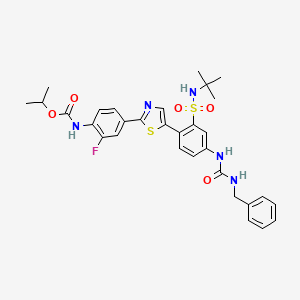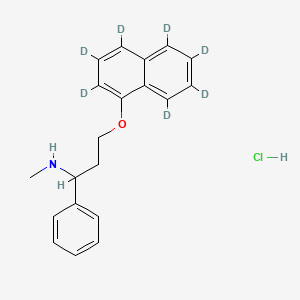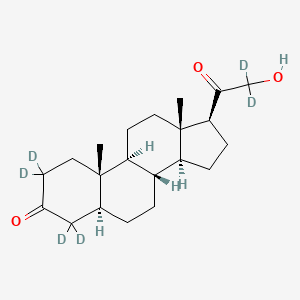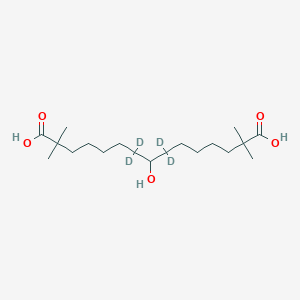
Bempedoic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bempedoic acid-d4 is a deuterated form of bempedoic acid, a small molecule used as a cholesterol-lowering agent. Bempedoic acid is known for its ability to inhibit ATP citrate lyase, an enzyme involved in the biosynthesis of cholesterol. The deuterated version, this compound, contains four deuterium atoms, which can provide certain advantages in pharmacokinetics and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bempedoic acid-d4 involves the incorporation of deuterium atoms into the bempedoic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Bempedoic acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Bempedoic acid-d4 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of bempedoic acid.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of bempedoic acid.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Mecanismo De Acción
Bempedoic acid-d4 exerts its effects by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the blood. The deuterium atoms in this compound can enhance its metabolic stability and prolong its duration of action.
Comparación Con Compuestos Similares
Similar Compounds
Bempedoic Acid: The non-deuterated form of bempedoic acid.
Ezetimibe: Another cholesterol-lowering agent that inhibits the absorption of cholesterol in the intestines.
Statins: A class of drugs that inhibit HMG-CoA reductase, another enzyme involved in cholesterol biosynthesis.
Uniqueness of Bempedoic Acid-d4
This compound is unique due to the presence of deuterium atoms, which can provide advantages such as:
Improved Metabolic Stability: Deuterium atoms can slow down the metabolic degradation of the compound.
Enhanced Pharmacokinetics: The deuterated form may have better absorption, distribution, and excretion profiles compared to the non-deuterated form.
Reduced Side Effects: The improved stability and pharmacokinetics can potentially reduce the side effects associated with the compound.
Propiedades
Fórmula molecular |
C19H36O5 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
Clave InChI |
HYHMLYSLQUKXKP-AREBVXNXSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
SMILES canónico |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


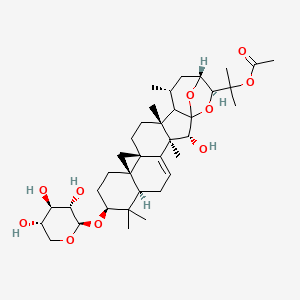
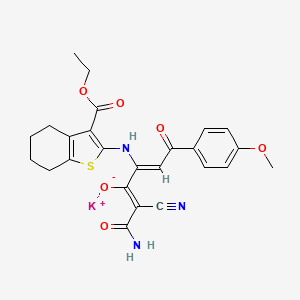
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
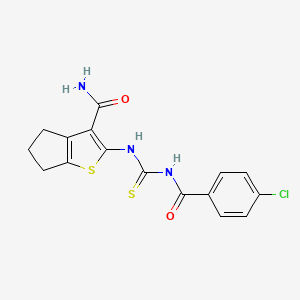
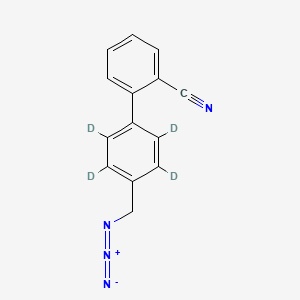
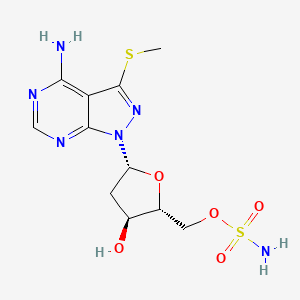
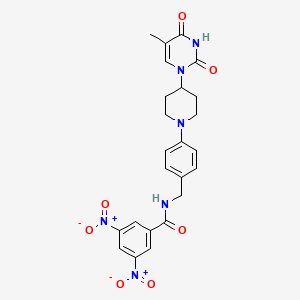
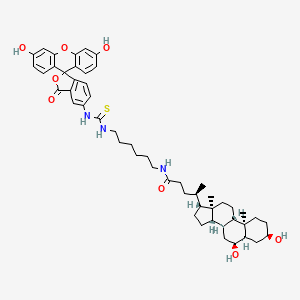
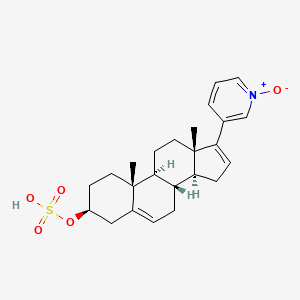
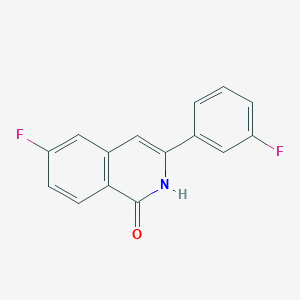
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
